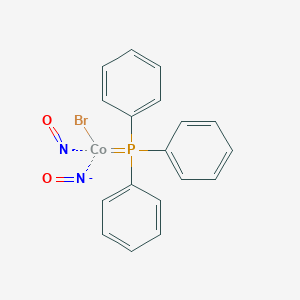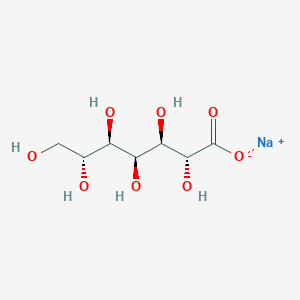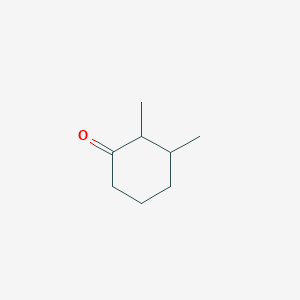
Triphenylphosphinecobalt dinitrosyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TPPNO is a complex of cobalt and dinitrosyl with triphenylphosphine and bromide as ligands. It is a red-orange crystalline solid that is highly soluble in organic solvents. TPPNO is a stable and versatile compound that has found widespread use in various fields of scientific research.
Mechanism of Action
The mechanism of action of TPPNO involves the release of nitric oxide upon reaction with thiol-containing molecules. TPPNO undergoes a ligand exchange reaction with thiol-containing molecules, leading to the release of nitric oxide. The released nitric oxide can then activate various signaling pathways, leading to the observed biological effects.
Biochemical and Physiological Effects:
TPPNO has been reported to have various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of immune response. TPPNO has also been shown to have neuroprotective effects and can protect against ischemic injury.
Advantages and Limitations for Lab Experiments
TPPNO is a stable and versatile compound that can be easily synthesized and stored. Its use as a nitric oxide donor has several advantages, including the ability to control the release of nitric oxide and the ease of measurement of nitric oxide levels. However, TPPNO has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
TPPNO has several potential future directions for research. These include the development of new TPPNO derivatives with improved properties, the study of the effects of TPPNO on various biological processes, and the investigation of the potential therapeutic applications of TPPNO.
In conclusion, TPPNO is a versatile and stable compound that has found extensive use in scientific research. Its ability to release nitric oxide makes it a valuable tool for investigating various biological processes. Further research is needed to fully understand the potential applications and limitations of TPPNO.
Synthesis Methods
TPPNO can be synthesized by reacting cobalt carbonyl with triphenylphosphine and nitric oxide in the presence of hydrogen bromide. The reaction proceeds at room temperature, and the product can be obtained through recrystallization from a suitable solvent.
Scientific Research Applications
TPPNO has been extensively used in scientific research as a nitric oxide donor. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. TPPNO is an effective donor of nitric oxide, and its use has been reported in the study of various biological processes, including the regulation of blood pressure, immune response, and neuronal signaling.
properties
CAS RN |
14318-88-8 |
|---|---|
Product Name |
Triphenylphosphinecobalt dinitrosyl bromide |
Molecular Formula |
C18H15BrCoN2O2P-2 |
Molecular Weight |
461.1 g/mol |
IUPAC Name |
bromo-(triphenyl-λ5-phosphanylidene)cobalt;nitroxyl anion |
InChI |
InChI=1S/C18H15P.BrH.Co.2NO/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;2*1-2/h1-15H;1H;;;/q;;+1;2*-1/p-1 |
InChI Key |
VHFVJRPZSIGZIB-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)P(=[Co]Br)(C2=CC=CC=C2)C3=CC=CC=C3.[N-]=O.[N-]=O |
Canonical SMILES |
C1=CC=C(C=C1)P(=[Co]Br)(C2=CC=CC=C2)C3=CC=CC=C3.[N-]=O.[N-]=O |
synonyms |
bromo-triphenylphosphoranylidene-cobalt, oxoazanide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















